Technical Monograph: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Technical Monograph: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
The following technical guide is structured to provide an authoritative, deep-dive analysis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol scaffold. It synthesizes chemical theory, practical synthesis, and medicinal application into a cohesive narrative for drug discovery professionals.
A Privileged Scaffold for Kinase Inhibition and Antifolate Therapeutics [1]
Executive Summary
The compound 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (often utilized in its stable tautomeric form, the 2,4(1H,3H)-dione ) represents a critical bicyclic heterocycle in modern medicinal chemistry. Structurally distinct from its isomer pyrido[2,3-d]pyrimidine, this [4,3-d] scaffold offers a unique vector for solubilizing groups via the piperidine nitrogen (N-6), while the pyrimidine dione face mimics the hydrogen-bonding motifs of uracil and thymine.
This guide details the structural logic, validated synthetic pathways, and therapeutic utility of this scaffold, specifically addressing its role as a hinge-binding motif in kinase inhibitors (e.g., ERK, EGFR) and its utility in fragment-based drug design (FBDD).
Chemical Identity & Structural Dynamics[2][3]
Nomenclature and Tautomerism
While formally named a 2,4-diol , the compound predominantly exists as the 2,4-dione (uracil-like) tautomer in both solid state and neutral aqueous solution. This distinction is vital for molecular modeling and docking studies, where the dione form acts as a donor-acceptor-donor (D-A-D) system.[2]
Key Parameters:
-
CAS Number: 157327-49-6 (dihydrochloride salt)[2]
-
Molecular Formula: C₇H₉N₃O₂
-
Molecular Weight: 167.17 g/mol
-
pKa: ~9.5 (uracil-like NH deprotonation), ~5.2 (piperidine NH protonation)
Tautomeric Equilibrium Visualization
The following diagram illustrates the equilibrium between the diol (aromatic) and dione (stable) forms, highlighting the proton transfer sites critical for binding affinity.
Figure 1: Tautomeric equilibrium favoring the 2,4-dione species, which presents specific Hydrogen Bond Donor (HBD) and Acceptor (HBA) motifs.
Synthetic Methodology
The synthesis of the [4,3-d] isomer requires precise regiochemical control to avoid the formation of the [3,4-d] isomer. The most robust route utilizes 1-benzyl-4-oxopiperidine-3-carboxylate as the key precursor.[2] The nitrogen position in the starting piperidone dictates the final fusion geometry.
Retrosynthetic Analysis
-
Target: 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione.[2]
-
Precursors: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate + Urea.[2]
-
Mechanism: Cyclocondensation driven by base (alkoxide).
Validated Synthetic Protocol
Step 1: Formation of the Bicyclic Core This protocol yields the N-benzyl protected intermediate, which is commonly stored due to its superior stability compared to the free amine.
Reagents:
-
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 equiv)[2]
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (2.5 equiv)
-
Solvent: Absolute Ethanol (EtOH)
Workflow:
-
Preparation: Dissolve Sodium metal in absolute EtOH to generate fresh NaOEt under N₂ atmosphere.
-
Addition: Add Urea followed by Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate dropwise to the ethoxide solution.
-
Cyclization: Reflux the mixture (75–80°C) for 24–48 hours. Monitor by LC-MS (Target M+H ≈ 258 for benzyl derivative).[2][3]
-
Workup: Concentrate the solvent in vacuo. Dissolve the residue in a minimum amount of water.
-
Precipitation: Acidify carefully with 2M HCl to pH ~4–5. The product precipitates as a white/off-white solid.[2]
-
Purification: Filter, wash with cold water and diethyl ether. Recrystallize from EtOH/Water if necessary.
Step 2: Deprotection (Optional) To obtain the free secondary amine (the title compound):
-
Conditions: H₂ (1 atm), 10% Pd/C, MeOH/Acetic Acid, RT, 12h.
-
Result: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione.
Synthetic Pathway Diagram
Figure 2: Regioselective synthesis of the [4,3-d] scaffold from 4-piperidone derivatives.
Medicinal Chemistry Applications
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol scaffold is a "privileged structure" due to its ability to present hydrogen bonding motifs in a specific geometry while offering a solubilizing vector (the piperidine ring) that projects into the solvent front of the protein binding pocket.
Structural Activity Relationships (SAR)
-
The Dione Face (C2/C4): Functions as the primary binding interface for the ATP-binding site of kinases (Hinge Region).
-
C2-O/NH: Hydrogen bond acceptor/donor.
-
C4-O: Hydrogen bond acceptor.
-
-
The Piperidine Nitrogen (N6): The critical vector for diversification.
-
Substitution: Alkylation or acylation at N6 allows the introduction of "tail" groups to probe the ribose pocket or solvent channel.
-
Solubility: The basicity of N6 (if left as amine or alkylamine) significantly enhances aqueous solubility compared to fully aromatic quinazolines.
-
Biological Targets
| Target Class | Mechanism of Action | Role of Scaffold |
| Kinases (ERK, EGFR) | ATP-Competitive Inhibition | The dione mimics the adenine ring of ATP, forming H-bonds with the hinge region backbone (e.g., Met, Glu residues).[2] |
| HSP90 | N-Terminal Domain Inhibition | Mimics the resorcinol or purine ring systems found in classic HSP90 inhibitors.[2] |
| Viral Entry (SARS-CoV-2) | Spike Protein Interaction | Recent screens identified dihydropyrido-pyrimidine derivatives as inhibitors of viral entry, likely via stabilization of the prefusion spike conformation.[2] |
Comparison with Isomers
It is critical to distinguish the [4,3-d] isomer from the [2,3-d] isomer (7-deazapteridine analogs).
-
[4,3-d]: Nitrogen at position 6 (para to fusion). Linear vector.
-
[2,3-d]: Nitrogen at position 8 (ortho to fusion). Bent vector.
-
Implication: The [4,3-d] scaffold provides a more extended geometry, often preferred when reaching deep into hydrophobic back-pockets of enzymes.
Experimental Characterization Data
When synthesizing or sourcing this compound, the following physicochemical data serves as the standard for quality control.
Physicochemical Properties[3]
-
Appearance: White to pale yellow crystalline powder.
-
Solubility:
-
High: DMSO, DMF, dilute aqueous acid/base.
-
Low: Water (neutral pH), Diethyl ether, Hexane.
-
-
Melting Point: >250°C (often decomposes).
Spectral Fingerprint (Expected)
-
¹H NMR (DMSO-d₆):
-
δ 10.8–11.2 ppm (s, 1H, NH imide).
-
δ 10.5 ppm (s, 1H, NH amide).
-
δ 3.8–4.0 ppm (s, 2H, C5-H, benzylic-like).
-
δ 2.8–3.1 ppm (t, 2H, C7-H).
-
δ 2.4–2.6 ppm (t, 2H, C8-H).
-
Note: In the N-benzyl derivative, aromatic signals (7.2–7.4 ppm) and the benzylic methylene singlet (3.6 ppm) will be present.
-
References
-
Synthesis of Pyrido[4,3-d]pyrimidines
- Source: "Substituted Bicyclic Heterocyclic Compounds.
- Context: Detailed experimental procedure for the synthesis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol from methyl 1-benzyl-4-oxopiperidine-3-carboxyl
-
Kinase Inhibition (ERK/EGFR)
-
Antiviral Activity
-
Tautomerism & Properties
- Source: Sigma-Aldrich Product Specification for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride.
- Context: Verification of chemical identity and salt forms available for research.
Sources
- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 2. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]
- 3. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. mdpi.com [mdpi.com]
